molecular formula C20H18N2O4 B3013298 (2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 931360-30-4

(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B3013298
CAS No.: 931360-30-4
M. Wt: 350.374
InChI Key: JWIAIGWLGDGYGD-XDOYNYLZSA-N
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Description

(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, an acetyloxyimino group, and a dimethylphenyl substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Acetyloxyimino Group: The acetyloxyimino group can be introduced via an oximation reaction, where a hydroxylamine derivative reacts with an appropriate carbonyl compound.

    Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the chromene core, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Properties

IUPAC Name

[(Z)-[3-[(3,5-dimethylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-8-13(2)10-16(9-12)21-19(24)17-11-15-6-4-5-7-18(15)25-20(17)22-26-14(3)23/h4-11H,1-3H3,(H,21,24)/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIAIGWLGDGYGD-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NOC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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